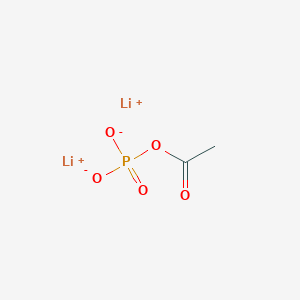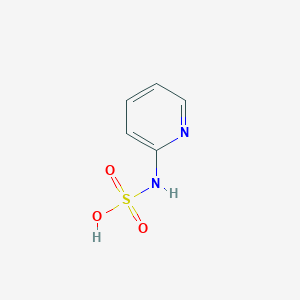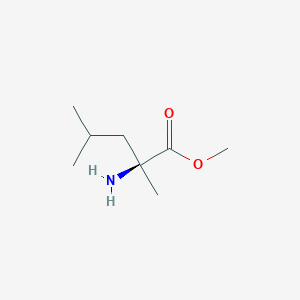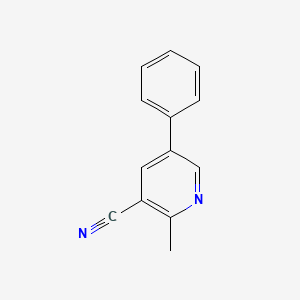
2-Methyl-5-phenylnicotinonitrile
Descripción general
Descripción
2-Methyl-5-phenylnicotinonitrile is a chemical compound with the molecular formula C13H10N2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylnicotinonitrile consists of 13 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-phenylnicotinonitrile can be determined using various analytical techniques . These properties include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
1. Anti-inflammatory Activity
2-Methyl-5-phenylnicotinonitrile has been studied for its anti-inflammatory properties. Rai et al. (2016) synthesized a derivative of phenylnicotinonitrile and evaluated its anti-inflammatory activity through in vivo studies, revealing significant results (Rai, Singh, Khanam, & Tewari, 2016).
2. Dye-Sensitized Solar Cells
This compound has applications in improving the performance of dye-sensitized solar cells (DSSCs). A study by Mazloum‐Ardakani et al. (2018) demonstrated that adding a derivative of phenylnicotinonitrile to DSSCs resulted in an increase in open-circuit potential, indicating its potential use in enhancing solar cell efficiency (Mazloum‐Ardakani, Arazi, Haghshenas, Tamaddon, & Alizadeh, 2018).
3. Corrosion Inhibition
The compound also shows promise in corrosion inhibition. Attar et al. (2021) conducted a study on derivatives of phenylnicotinonitrile for the corrosion inhibition of carbon steel in sulfuric acid solution. Their research indicated that these derivatives could effectively protect steel surfaces from corrosion (Attar, Nouali, Kibou, Benchadli, Messaoudi, Choukchou-Braham, & Choukchou-Braham, 2021).
4. Catalytic Applications
In the field of catalysis, 2-Methyl-5-phenylnicotinonitrile derivatives have been used. A study by Molleti and Yadav (2017) reported on the use of a novel catalyst for the mono-methylation of phenylacetonitrile, showcasing the compound's potential in catalytic processes (Molleti & Yadav, 2017).
5. Pharmacological Properties
Furthermore, the compound has been explored for its pharmacological properties. For instance, Said (2009) synthesized various derivatives using 2-amino-6-methyl-4-phenylnicotinonitrile, which showed significant anti-inflammatory and analgesic activities (Said, 2009).
6. DNA Binding and Biological Activity
In the field of biochemistry, studies have been conducted on the DNA binding and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, which includes 2-Methyl-5-phenylnicotinonitrile. Brodie, Collins, and Aldrich-Wright (2004) documented the relationship between molecular structure and biological activity of these platinum(II) compounds, indicating their potential in biochemical applications (Brodie, Collins, & Aldrich-Wright, 2004).
Direcciones Futuras
While specific future directions for 2-Methyl-5-phenylnicotinonitrile are not mentioned in the literature, the field of catalytic chemistry, which includes the study of such compounds, is moving towards sustainable economic development . This includes the discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .
Propiedades
IUPAC Name |
2-methyl-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-12(8-14)7-13(9-15-10)11-5-3-2-4-6-11/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWXTDWJABYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493778 | |
| Record name | 2-Methyl-5-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylnicotinonitrile | |
CAS RN |
63820-78-0 | |
| Record name | 2-Methyl-5-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[(Trimethylsilyl)methyl]ethane-1,2-diamine](/img/structure/B1625976.png)
![2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1625977.png)

![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)

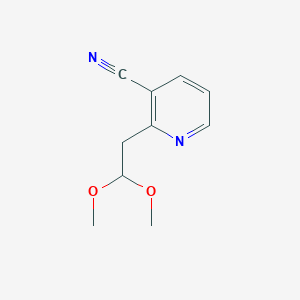
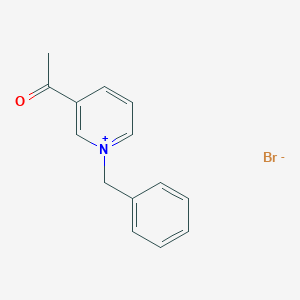
![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
